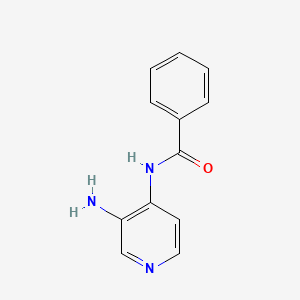

N-(3-aminopyridin-4-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopyridin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLOJKOWPMPOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-Amino-N-(3-aminophenyl)benzamide

Core Chemical Properties

4-Amino-N-(3-aminophenyl)benzamide is a diamino derivative of benzanilide. Its chemical structure consists of a benzamide core with amino groups substituted on both phenyl rings.

Table 1: Physicochemical Properties of 4-Amino-N-(3-aminophenyl)benzamide

| Property | Value | Reference(s) |

| CAS Number | 2657-85-4 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃N₃O | [1][4] |

| Molecular Weight | 227.26 g/mol | [1][5] |

| Melting Point | 177-178 °C | [1] |

| Boiling Point | 383.7 °C at 760 mmHg | [1] |

| Density | 1.314 g/cm³ | [1] |

| Appearance | White crystalline solid | [6] |

| Solubility | Very slightly soluble in water (0.12 g/L at 25 °C). Soluble in ethanol and diethyl ether. | [5][6] |

Table 2: Computed Chemical Descriptors for 4-Amino-N-(3-aminophenyl)benzamide

| Descriptor | Value | Reference(s) |

| XLogP3 | 1.3 | [1][4] |

| Hydrogen Bond Donor Count | 3 | [1][5] |

| Hydrogen Bond Acceptor Count | 3 | [1][5] |

| Rotatable Bond Count | 2 | [1][5] |

| Topological Polar Surface Area | 81.1 Ų | [1][5] |

| Heavy Atom Count | 17 | [1][5] |

| Complexity | 261 | [1][5] |

Experimental Protocols

While specific, detailed experimental data like NMR or IR spectra for 4-Amino-N-(3-aminophenyl)benzamide are not available in the provided search results, a general synthesis protocol can be constructed based on established methods for analogous compounds.[7][8]

2.1. Synthesis of 4-Amino-N-(3-aminophenyl)benzamide

A plausible two-step synthesis involves an initial acylation reaction to form the amide bond, followed by the reduction of nitro groups to the corresponding amines.

Step 1: Synthesis of 4-Nitro-N-(3-nitrophenyl)benzamide

-

To a solution of 3-nitroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-nitro-N-(3-nitrophenyl)benzamide.

Step 2: Reduction to 4-Amino-N-(3-aminophenyl)benzamide

-

Dissolve the 4-nitro-N-(3-nitrophenyl)benzamide (1.0 eq) from the previous step in a suitable solvent, such as ethanol or a mixture of ethanol and water.[9]

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add 5-10 mol% of palladium on carbon (Pd/C) and subject the mixture to hydrogenation on a Parr apparatus (40-50 psi H₂) for 3-6 hours.[8]

-

Metal-Acid Reduction: Add an excess of a metal like iron powder (Fe) or tin(II) chloride (SnCl₂) along with an acid source like acetic acid or ammonium chloride (NH₄Cl) and heat the mixture to reflux for 2-4 hours.[9][10]

-

-

After the reaction is complete (monitored by TLC), filter the hot mixture through a pad of celite to remove the catalyst or metal residues.

-

Concentrate the filtrate in vacuo.

-

If necessary, neutralize the residue with a base (e.g., NaHCO₃) and extract the product into an organic solvent.

-

Dry, concentrate, and purify the final product, 4-Amino-N-(3-aminophenyl)benzamide, by recrystallization.

Biological Activity and Signaling Pathways

While the specific biological targets of 4-Amino-N-(3-aminophenyl)benzamide are not extensively documented, various benzamide derivatives are known to be biologically active. For instance, certain derivatives act as inhibitors of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[11][12][13][14] Other analogues of this compound class have been investigated as inhibitors of DNA methyltransferase (DNMT).[9][15]

Hedgehog Signaling Pathway Inhibition

The Hedgehog pathway is a key regulator of cell differentiation and proliferation. In its "off" state, the transmembrane protein Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). When a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH, this inhibition is lifted. SMO then translocates to the primary cilium and initiates a downstream cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Some benzamide derivatives have been shown to act as SMO antagonists, inhibiting the pathway even in the presence of Hh ligands.[11][12]

References

- 1. echemi.com [echemi.com]

- 2. 4-Amino-N-(3-Aminophenyl)-Benzamide | 2657-85-4 [m.chemicalbook.com]

- 3. 2657-85-4 | CAS DataBase [m.chemicalbook.com]

- 4. PubChemLite - 4-amino-n-(3-aminophenyl)benzamide (C13H13N3O) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 9. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(3-aminopyridin-4-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of N-(3-aminopyridin-4-yl)benzamide, a molecule of interest in medicinal chemistry and drug development. This document details the synthesis of the key starting material, 3,4-diaminopyridine, and critically examines the challenges and strategies for the regioselective benzoylation required to obtain the desired product.

Introduction

This compound is a substituted aminopyridine derivative. The synthesis of such molecules is of significant interest due to the prevalence of the aminopyridine scaffold in pharmacologically active compounds. The key challenge in the synthesis of this compound lies in the selective acylation of the 4-amino group of the precursor, 3,4-diaminopyridine, in the presence of the 3-amino group. This guide will explore the methodologies to achieve this selectivity.

Synthesis of the Key Precursor: 3,4-Diaminopyridine

The primary starting material for the synthesis of this compound is 3,4-diaminopyridine. A reliable and high-yielding method for its preparation is the catalytic hydrogenation of 4-amino-3-nitropyridine.

Experimental Protocol: Synthesis of 3,4-Diaminopyridine

A detailed experimental protocol for the synthesis of 3,4-diaminopyridine is presented in Table 1. This procedure involves the reduction of 4-amino-3-nitropyridine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Table 1: Experimental Protocol for the Synthesis of 3,4-Diaminopyridine

| Parameter | Value |

| Starting Material | 4-amino-3-nitropyridine (105 g, 0.755 mol) |

| Solvent | Methanol (2.1 L) |

| Catalyst | 10% Palladium on carbon (10.5 g) |

| Reaction Gas | Hydrogen |

| Pressure | 0.3 MPa |

| Reaction Time | 3 hours |

| Work-up | Filtration and concentration of the reaction mixture. The crude product is dissolved in hot ethanol (300 mL), filtered, and the filtrate is cooled in an ice bath to precipitate the product. The solid is collected by filtration and dried under vacuum. |

| Yield | 72 g (66.9% total yield over 3 steps) |

| Purity | 99.7% |

Regioselective Benzoylation of 3,4-Diaminopyridine

The critical step in the synthesis of this compound is the selective benzoylation of the 4-amino group of 3,4-diaminopyridine. Studies on the acylation of 3,4-diaminopyridine have shown that direct acylation with agents like acetyl chloride in dimethylacetamide preferentially occurs at the 3-amino position, yielding N-(4-amino-pyridin-3-yl)acetamide. This inherent reactivity necessitates a strategic approach to achieve the desired 4-benzoylated product.

Proposed Synthetic Strategy: Protection-Benzoylation-Deprotection

To achieve selective benzoylation at the 4-position, a protection-deprotection strategy is proposed. This involves the selective protection of the more nucleophilic 3-amino group, followed by benzoylation of the 4-amino group, and subsequent removal of the protecting group.

A potential workflow for this strategy is illustrated in the following diagram:

Caption: Proposed workflow for the synthesis of this compound.

Choice of Protecting Group

The choice of a suitable protecting group for the 3-amino group is critical. The ideal protecting group should be:

-

Selective: Reacts preferentially with the 3-amino group over the 4-amino group.

-

Stable: Remains intact during the subsequent benzoylation step.

-

Removable under mild conditions: Can be cleaved without affecting the newly formed amide bond or the pyridine ring.

Common amino protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various silyl ethers. The selection of the optimal protecting group and the specific reaction conditions for its introduction and removal would require experimental investigation.

Benzoylation of the Protected Intermediate

Once the 3-amino group is protected, the benzoylation of the remaining 4-amino group can be carried out using standard methods. A general procedure involves the reaction of the protected 3,4-diaminopyridine with benzoyl chloride in the presence of a base.

Table 2: General Protocol for Benzoylation

| Parameter | Condition |

| Substrate | 3-(Protected-amino)-4-aminopyridine |

| Reagent | Benzoyl chloride |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or similar aprotic solvents |

| Base | Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA) |

| Temperature | 0 °C to room temperature |

| Work-up | Aqueous work-up followed by extraction and purification by chromatography or recrystallization. |

Characterization Data

As the direct synthesis of this compound is not well-documented in the literature, experimental characterization data is limited. However, based on the structure, the expected analytical data would include:

-

¹H NMR: Signals corresponding to the protons on the pyridine ring, the benzoyl group, and the two amino groups. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₁N₃O, M.W. 213.24 g/mol ).

Signaling Pathways and Biological Relevance

While the specific biological activity and signaling pathway involvement of this compound are not extensively studied, its precursor, 3,4-diaminopyridine (also known as amifampridine), is a known potassium channel blocker. It is used in the treatment of certain neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS). 3,4-Diaminopyridine enhances the release of acetylcholine at the neuromuscular junction by prolonging the presynaptic action potential.

The following diagram illustrates the mechanism of action of 3,4-diaminopyridine:

Caption: Mechanism of action of 3,4-diaminopyridine.

Derivatives of 3,4-diaminopyridine, such as this compound, are synthesized to explore potential modifications to its pharmacokinetic and pharmacodynamic properties, including altered potency, selectivity, and reduced side effects.

Conclusion

The synthesis of this compound presents a significant regioselectivity challenge. While the synthesis of the 3,4-diaminopyridine precursor is well-established, direct benzoylation favors the formation of the N-(4-amino-3-pyridyl)benzamide isomer. A strategic approach involving the protection of the 3-amino group, followed by benzoylation and deprotection, is the most viable route to the desired product. Further research is required to identify the optimal protecting group and reaction conditions to achieve this synthesis efficiently. The development of a successful synthetic route will enable further investigation into the biological activities of this compound and its potential as a therapeutic agent.

Technical Guide: N-(3-aminopyridin-4-yl)benzamide and its Isomer N-(4-aminopyridin-3-yl)benzamide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Aminopyridine benzamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from the combination of the pharmacologically active aminopyridine moiety and the versatile benzamide group. Derivatives of this scaffold have been explored for various therapeutic applications, including as enzyme inhibitors and signaling pathway modulators. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(4-aminopyridin-3-yl)benzamide, a representative member of this chemical class.

Chemical Identity and Properties

While a specific CAS number for N-(4-aminopyridin-3-yl)benzamide is not indexed in major databases, the CAS number for the analogous acetyl derivative, N-(4-aminopyridin-3-yl)acetamide, is 750570-35-5[1]. This suggests the feasibility of selective acylation at the 3-amino group of 3,4-diaminopyridine.

Table 1: Physicochemical Properties of N-(4-aminopyridin-3-yl)benzamide (Predicted and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | - |

| Molecular Weight | 213.24 g/mol | - |

| Appearance | Off-white to light brown solid (Expected) | Analog-based |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in water (Expected) | Analog-based |

| XLogP3 (Predicted) | 1.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Note: Some properties are predicted or inferred from structurally similar compounds due to the lack of experimental data for N-(4-aminopyridin-3-yl)benzamide.

Synthesis and Experimental Protocols

The synthesis of N-(4-aminopyridin-3-yl)benzamide can be approached through the selective acylation of 3,4-diaminopyridine. The regioselectivity of this reaction is crucial. Generally, the amino group at the 3-position is more nucleophilic than the one at the 4-position due to electronic effects, favoring acylation at the 3-position under controlled conditions.

General Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides involves the reaction of a primary amine with benzoyl chloride or benzoic anhydride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol for N-(4-aminopyridin-3-yl)benzamide

This protocol is a generalized procedure based on standard methods for N-acylation of aminopyridines.

Materials:

-

3,4-Diaminopyridine

-

Benzoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 3,4-diaminopyridine (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of benzoyl chloride (1 equivalent) in anhydrous DCM to the cooled reaction mixture dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate N-(4-aminopyridin-3-yl)benzamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications

While specific biological data for N-(4-aminopyridin-3-yl)benzamide is not available, the broader class of aminopyridine benzamide derivatives has shown a range of biological activities.

-

Enzyme Inhibition: Many benzamide derivatives are known to be inhibitors of various enzymes. For instance, N-(aminopyridine) benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors for their anti-tumor activities[3].

-

Kinase Inhibition: The 4-aminopyridine benzamide scaffold has been optimized to develop potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), which is involved in inflammatory and autoimmune diseases[4].

-

Antimicrobial Activity: Benzamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains[5].

Given these precedents, N-(4-aminopyridin-3-yl)benzamide could be a valuable scaffold for the development of novel therapeutic agents.

Visualizations

Synthetic Pathway

References

- 1. N-(4-aminopyridin-3-yl)acetamide | C7H9N3O | CID 11593462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-amino-n-(pyridin-3-yl)benzamide (C12H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One moment, please... [nanobioletters.com]

An In-depth Technical Guide to N-(3-aminopyridin-4-yl)benzamide

Abstract

N-(3-aminopyridin-4-yl)benzamide is a novel small molecule belonging to the aminopyridine benzamide class of compounds. This class is of significant interest in medicinal chemistry due to the established biological activities of its members, which include the inhibition of various protein kinases and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the predicted molecular structure, proposed synthesis, and potential biological significance of this compound. Detailed, predictive experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential therapeutic applications as an inhibitor of key signaling pathways, such as the TYK2 and HDAC pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and related compounds.

Molecular Structure and Properties

This compound consists of a benzamide group linked to the 4-position of a 3-aminopyridine moiety. The core structure combines the rigid, aromatic systems of benzene and pyridine with the flexible amide linker and two amine functionalities, suggesting potential for diverse molecular interactions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁N₃O |

| Molecular Weight | 213.24 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 2 |

Data predicted using computational models.

Synthesis and Purification

The synthesis of this compound can be achieved through a standard amidation reaction between an activated benzoic acid derivative and 3,4-diaminopyridine. A common and effective method involves the use of a coupling agent or the conversion of benzoic acid to a more reactive acyl chloride.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Acyl Chloride Method

This protocol describes the synthesis via a benzoyl chloride intermediate.

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

3,4-Diaminopyridine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Preparation of Benzoyl Chloride:

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude benzoyl chloride, which can be used directly in the next step.

-

-

Amide Coupling:

-

Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask and add triethylamine (1.5 eq) as a base.

-

Cool the solution to 0 °C.

-

Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

-

Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Molecular Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts are based on analyses of similar structures.[1][2][3]

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Amide NH | ~10.0 - 10.5 | s | 1H | -C(O)NH- |

| Pyridine H | ~8.0 - 8.2 | d | 1H | H-2 or H-6 |

| Pyridine H | ~7.8 - 8.0 | d | 1H | H-5 |

| Benzoyl H | ~7.9 - 8.1 | m | 2H | ortho-H |

| Benzoyl H | ~7.5 - 7.7 | m | 3H | meta/para-H |

| Amine NH₂ | ~5.5 - 6.5 | s (br) | 2H | -NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl C | ~165 - 168 | C=O |

| Pyridine C | ~145 - 155 | C-2, C-6 |

| Pyridine C | ~135 - 145 | C-3, C-4 |

| Pyridine C | ~110 - 120 | C-5 |

| Benzoyl C | ~130 - 135 | ipso-C |

| Benzoyl C | ~127 - 132 | ortho/meta/para-C |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane.

-

-

Data Collection:

-

Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters. The resulting structure can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.[4][5]

-

Potential Biological Activity and Signaling Pathways

Derivatives of aminopyridine and benzamide are known to be biologically active, frequently acting as inhibitors of various enzymes.[6][7] Based on its structural motifs, this compound is a candidate for inhibiting protein kinases and histone deacetylases (HDACs).

Potential as a TYK2 Inhibitor

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons.[8][9][10] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. The aminopyridine scaffold is a known feature in some kinase inhibitors.[11]

Figure 2: Proposed inhibition of the TYK2 signaling pathway.

The diagram illustrates how cytokines activate their receptors, leading to the phosphorylation and activation of TYK2 and other JAKs.[12][13] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to initiate the transcription of inflammatory genes. This compound may act by inhibiting the kinase activity of TYK2, thereby blocking this inflammatory cascade.

Potential as an HDAC Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription.[14] HDAC inhibitors cause hyperacetylation, leading to the expression of tumor suppressor genes and are therefore investigated as anti-cancer agents.[15][16] Several benzamide derivatives are known HDAC inhibitors.

Figure 3: Proposed mechanism of HDAC inhibition.

This diagram shows the dynamic equilibrium of chromatin acetylation regulated by HATs and HDACs.[17][18] By inhibiting HDACs, this compound could prevent the removal of acetyl groups, maintaining chromatin in a relaxed, transcriptionally active state. This can lead to the expression of genes that inhibit cancer cell proliferation and induce apoptosis.

Conclusion

This compound represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the areas of immunology and oncology. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The predictive nature of the data presented herein underscores the need for empirical validation. Future research should focus on the successful synthesis of this compound, confirmation of its structure, and comprehensive screening of its biological activities to ascertain its therapeutic potential as a kinase or HDAC inhibitor.

References

- 1. connectsci.au [connectsci.au]

- 2. Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 3. journals.co.za [journals.co.za]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bms.com [bms.com]

- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

The Emergence of N-(3-aminopyridin-4-yl)benzamide Analogs as Potent Modulators of the TYK2 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for N-(3-aminopyridin-4-yl)benzamide. This document provides an in-depth technical guide on the well-characterized mechanism of a closely related and structurally analogous class of compounds: 4-aminopyridine benzamide derivatives as inhibitors of Tyrosine Kinase 2 (TYK2) . The information presented herein is based on the significant body of research available for these analogs and serves as a scientifically informed proxy for understanding the potential biological activity of this compound.

Executive Summary

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Dysregulation of these pathways is implicated in a multitude of autoimmune and inflammatory diseases. Consequently, the development of selective JAK inhibitors has become a major focus of therapeutic research. Within this family, TYK2 has emerged as a particularly attractive target due to its integral role in the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. The 4-aminopyridine benzamide scaffold has been identified as a promising chemical starting point for the development of potent and selective TYK2 inhibitors. This guide details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for this class of compounds, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: TYK2 Inhibition

The primary mechanism of action for 4-aminopyridine benzamide derivatives is the inhibition of Tyrosine Kinase 2 (TYK2). TYK2, along with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.

4-aminopyridine benzamide-based inhibitors are ATP-competitive, binding to the ATP-binding pocket within the catalytic (JH1) domain of TYK2. This binding event prevents the phosphorylation of TYK2 itself, the associated cytokine receptors, and downstream STAT proteins, thereby abrogating the signaling cascade. The selectivity of these compounds for TYK2 over other JAK isoforms is a critical aspect of their therapeutic potential, aiming to minimize off-target effects.

Quantitative Data: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data for a series of 4-aminopyridine benzamide derivatives, highlighting their inhibitory potency against TYK2 and selectivity over other JAK family kinases. The data is adapted from the pivotal study by Liang et al., Journal of Medicinal Chemistry, 2013.[1][2]

Table 1: In Vitro TYK2 and JAK Kinase Inhibition

| Compound ID | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| 3 | 100 | >10000 | >10000 |

| 19 | 10 | 1500 | 2000 |

| 23 | 5 | 800 | 1000 |

| 35 | 3 | 500 | 600 |

| 37 | 2 | 400 | 500 |

Table 2: Cellular Potency in an IL-12 Stimulated pSTAT4 Assay

| Compound ID | IL-12 pSTAT4 IC50 (nM) |

| 3 | 2000 |

| 19 | 150 |

| 23 | 80 |

| 35 | 50 |

| 37 | 30 |

Signaling Pathway and Inhibitory Logic

The following diagram illustrates the canonical JAK-STAT signaling pathway mediated by TYK2 and the point of intervention for 4-aminopyridine benzamide inhibitors.

Experimental Protocols

TYK2 Enzymatic Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of inhibitors against the TYK2 kinase domain.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against TYK2.

Materials:

-

Recombinant human TYK2 catalytic domain

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

Test compound serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader (Luminescence)

Methodology:

-

Prepare a reaction mixture containing the assay buffer, peptide substrate, and recombinant TYK2 enzyme.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay

This protocol describes a cell-based assay to measure the functional inhibition of a TYK2-mediated signaling pathway.

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A human cell line expressing the relevant cytokine receptor and TYK2 (e.g., NK-92 cells for IL-12 signaling).

-

Cell culture medium and supplements.

-

Recombinant human cytokine (e.g., IL-12).

-

Test compound serially diluted in DMSO.

-

Fixation and permeabilization buffers (for flow cytometry).

-

Phospho-specific antibody (e.g., anti-pSTAT4).

-

Fluorescently labeled secondary antibody.

-

Flow cytometer or high-content imaging system.

Methodology:

-

Seed the cells in a microplate and culture overnight.

-

Pre-incubate the cells with the serially diluted test compound for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine (e.g., IL-12) to induce STAT phosphorylation. Include unstimulated and vehicle-treated controls.

-

After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.

-

Stain the cells with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT4).

-

Wash the cells and stain with a fluorescently labeled secondary antibody.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population using a flow cytometer.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.

-

Determine the IC50 value from the dose-response curve.

Conclusion

The 4-aminopyridine benzamide scaffold represents a validated and promising starting point for the development of selective TYK2 inhibitors. These compounds act by competitively inhibiting the ATP-binding site of the TYK2 kinase domain, thereby blocking the downstream signaling cascade initiated by key pro-inflammatory cytokines. The data and protocols presented in this guide provide a foundational understanding of the mechanism of action and the experimental approaches used to characterize this important class of molecules. While specific data for this compound is not yet available, the extensive research on its close analogs suggests that it would likely operate through a similar TYK2-inhibitory mechanism, making the information herein highly relevant for any future investigations of this compound.

References

"literature review of N-(3-aminopyridin-4-yl)benzamide"